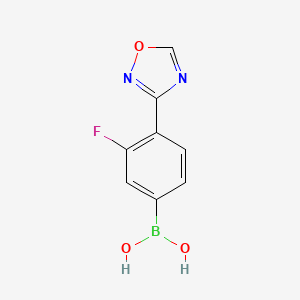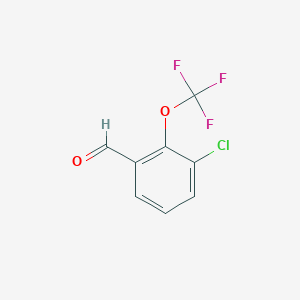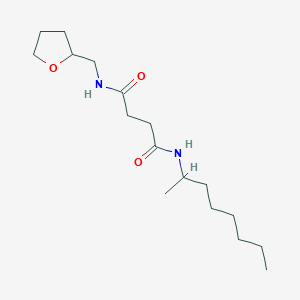
N-(octan-2-yl)-N'-(tetrahydrofuran-2-ylmethyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an octan-2-yl group and a tetrahydrofuran-2-ylmethyl group attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide typically involves the reaction of octan-2-amine with tetrahydrofuran-2-ylmethylamine in the presence of a butanediamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product may involve techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The amide groups in the compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)propanediamide
- N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)hexanediamide
Uniqueness
N-(octan-2-yl)-N’-(tetrahydrofuran-2-ylmethyl)butanediamide is unique due to its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, stability, and interactions with other molecules.
特性
分子式 |
C17H32N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N'-octan-2-yl-N-(oxolan-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C17H32N2O3/c1-3-4-5-6-8-14(2)19-17(21)11-10-16(20)18-13-15-9-7-12-22-15/h14-15H,3-13H2,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
CRPAABVWWCQXAW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)NC(=O)CCC(=O)NCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


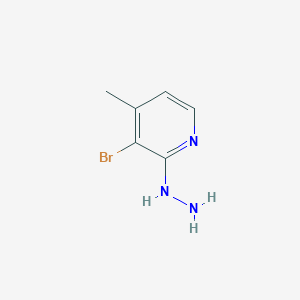
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
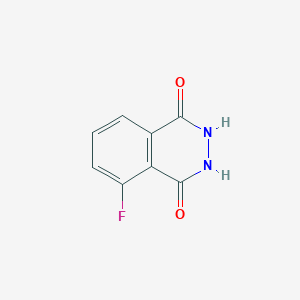
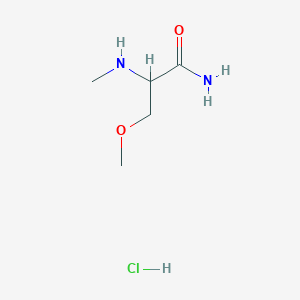
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
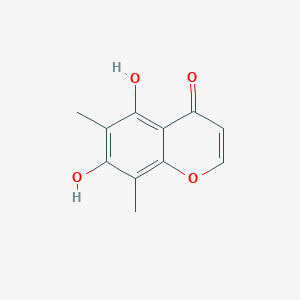
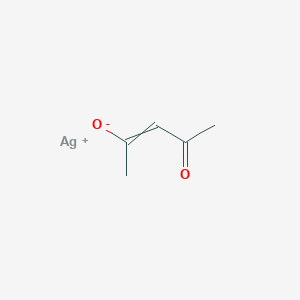
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
